2-Allyl-6-nitrophenol
Overview
Description
2-Allyl-6-nitrophenol is a compound that belongs to the class of organic compounds known as nitrophenols . Nitrophenols are compounds of the formula HOC6H5−x(NO2)x, where the conjugate bases are called nitrophenolates . Nitrophenols are more acidic than phenol itself . The 2-Allyl-6-nitrophenol has a molecular formula of C9H9NO3 .
Molecular Structure Analysis
The molecular structure of 2-Allyl-6-nitrophenol involves a benzene ring bearing both a hydroxyl group and a nitro group on two different ring carbon atoms . The allylic carbocations are a common conjugated system. The true structure of the conjugated allyl carbocation is a hybrid of the two resonance structures so the positive charge is delocalized over the two terminal carbons .Chemical Reactions Analysis
The reaction of 2-Allyl-6-nitrophenol involves nitration, selective bromination, allylation, and reduction of the nitro group . The reaction mixture showed two products: the expected 2-allyl-6-nitrophenol and 2-allyl-4-nitrophenol . Then, 2-allyl-6-nitrophenol was selectively brominated using N-bromosuccinimide (NBS), which afforded 2-allyl-4-bromo-6-nitrophenol .Scientific Research Applications
Synthesis of Derivatives from Natural Eugenol
A study by Sudarma et al. (2010) explored the synthesis of derivatives like 4-allyl-2-methoxy-6-aminophenol from natural eugenol. This process involved nitration of eugenol to produce 4-allyl-2-methoxy-6-nitrophenol, followed by reduction to achieve the aminophenol derivative. The formation of these derivatives was confirmed using analytical techniques like thin layer chromatography (TLC) and GC-MS (Sudarma, Ulfa, & Sarkono, 2010).
Development of Thermosetting Polymers
Fukuhara et al. (2004) synthesized new thermosetting polymers by copolymerizing 2-allyl-6-methylphenol with 2,6-dimethylphenol. This process, which involved oxidative coupling followed by thermal curing, produced high molecular weight copolymers. The resulting copolymers were characterized for their structure, thermal stability, and electrical properties (Fukuhara, Shibasaki, Ando, & Ueda, 2004).
Antifungal Activity and Mechanism of Action
Carrasco et al. (2012) examined the antifungal properties of eugenol derivatives, including 4-allyl-2-methoxy-5-nitrophenol. This compound showed significant antifungal activity against various fungal strains, and its mechanism of action was studied to understand its effectiveness in inhibiting fungal cell wall synthesis or assembly (Carrasco, Raimondi, Svetaz, Liberto, Rodriguez, Espinoza, Madrid, & Zacchino, 2012).
Role in Multicomponent Reactions
Richey et al. (2016) utilized 2-nitrophenol in Ugi–Smiles couplings, a type of multicomponent reaction. This approach led to the formation of N-aryl epoxyisoindolines, demonstrating the versatility of 2-nitrophenol in complex chemical synthesis (Richey, Mason, Meyers, & Luesse, 2016).
Environmental Implications and Toxicity
Uberoi and Bhattacharya (1997) investigated the toxic effects and degradability of nitrophenols, including 2-nitrophenol, in anaerobic systems. This study provided insights into the environmental impact and potential remediation strategies for nitrophenol compounds (Uberoi & Bhattacharya, 1997).
Safety and Hazards
properties
IUPAC Name |
2-nitro-6-prop-2-enylphenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-2-4-7-5-3-6-8(9(7)11)10(12)13/h2-3,5-6,11H,1,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNAARREQORWCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C(=CC=C1)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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